2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into fluoro-substituted compounds, such as benzo[b]pyran derivatives, has shown potential anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have been tested against human cancer cell lines (lung, breast, and CNS cancer) and have shown activity at low concentrations (Hammam et al., 2005). This suggests that fluoro-substituted pyrimidines, similar to the compound , might also have applications in cancer research.
Inhibition of Five-Lipoxygenase Activity Protein
A novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics properties has been identified (Latli et al., 2015). This indicates that compounds with specific substituents, such as the one , might be explored for their role in modulating inflammatory processes and related diseases by targeting FLAP.
Antipsychotic Agents
Compounds with a pyrazol-5-yl acetamide structure have been studied for their antipsychotic-like profile in behavioral animal tests. These studies have revealed that certain derivatives do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987). This highlights the potential of pyrazolopyrimidine derivatives in developing new antipsychotic medications.
Imaging Agents for PET Scans
Pyrazolopyrimidineacetamides have been developed as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. Such compounds, including those labeled with fluorine-18, allow for the in vivo imaging of diseases, showcasing the potential of similar compounds for diagnostic purposes in neurodegenerative disorders and cancers (Dollé et al., 2008).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-thioxothiazolidin-3-yl acetamide have shown significant anti-inflammatory activity in synthesized variants, indicating potential applications in the development of new anti-inflammatory drugs (Sunder et al., 2013).
Antimicrobial Activity
Pyrazole and pyrimidine derivatives, especially those incorporating antipyrine moieties, have been evaluated for their antimicrobial activities, showing promise against both Gram-positive and Gram-negative bacteria (Mohamed & El-Sayed, 2019).
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHNUPIQFFXICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.